molecular formula C10H12BrNO2 B13646636 Ethyl 2-amino-6-bromo-4-methylbenzoate

Ethyl 2-amino-6-bromo-4-methylbenzoate

Cat. No.: B13646636
M. Wt: 258.11 g/mol
InChI Key: JBRNFRVQGNPXAS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromo-4-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-bromo-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzoic acid, followed by esterification and amination. The process typically includes:

    Bromination: 4-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Esterification: The resulting 2-bromo-4-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-bromo-4-methylbenzoate.

    Amination: Finally, the ethyl ester is reacted with ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 2-amino-6-substituted-4-methylbenzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 2-amino-6-bromo-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-6-bromo-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-bromo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-amino-6-bromo-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-bromo-6-methylbenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

    Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    Ethyl 2-amino-6-chloro-4-methylbenzoate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-6-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNFRVQGNPXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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